3-Fluoro-2-(3-pyrrolidinyl)pyridine
Description
3-Fluoro-2-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine ring attached at the 2-position and a fluorine atom at the 3-position of the pyridine core. This structural motif is critical for its electronic and steric properties, which influence its reactivity and biological interactions.
Properties
CAS No. |
1260637-95-3 |
|---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-fluoro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-8-2-1-4-12-9(8)7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 |
InChI Key |
DIPHQLDVFQZAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a pyridine ring. For example, 3-bromo-2-nitropyridine can react with a nucleophile such as Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(3-pyrrolidinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as Bu₄N⁺F⁻ for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Fluoro-2-(3-pyrrolidinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
